![molecular formula C7H6ClN3 B11915090 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1116136-70-9](/img/structure/B11915090.png)
7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 7th position and an amine group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization to form the pyrrolopyridine core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the position of nitrogen atoms.
1H-Pyrrolo[2,3-b]pyridines: These compounds have a different arrangement of the pyrrole and pyridine rings.
Uniqueness
7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine is unique due to the specific positioning of the chlorine atom and the amine group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1116136-70-9 |
|---|---|
Fórmula molecular |
C7H6ClN3 |
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
7-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H,9H2 |
Clave InChI |
BJNDNNYBDWIVIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=CNC2=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11915014.png)
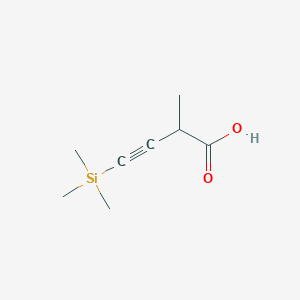
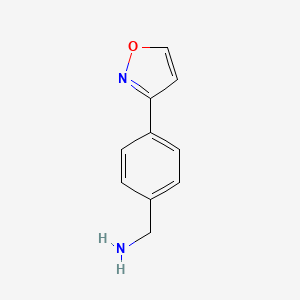
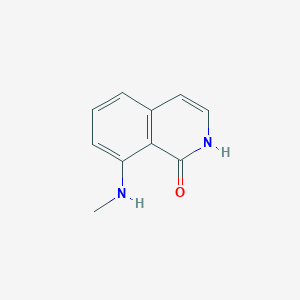

![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)

![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)
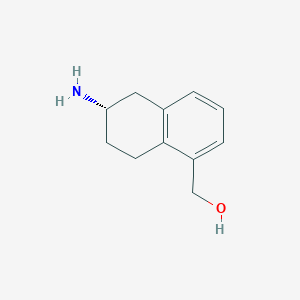
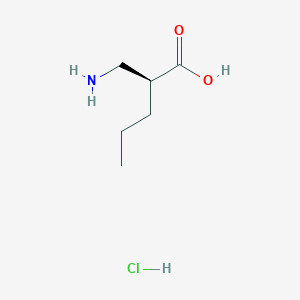
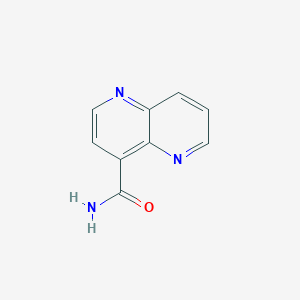
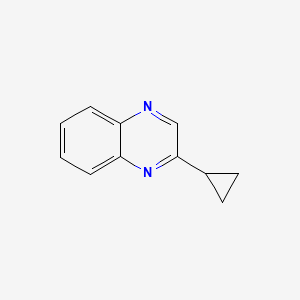
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
